Potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate
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Overview
Description
Potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate is a chemical compound with the molecular formula C9H12N2O4K. This compound is known for its unique structure, which includes a pyrrolidine ring, an oxazole ring, and a carboxylate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate typically involves the reaction of 3-hydroxypyrrolidine with an oxazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide, which facilitates the formation of the potassium salt. The reaction conditions often include refluxing the mixture in a suitable solvent like tetrahydrofuran (THF) or water to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocyclic compound.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the carboxylate group can produce esters or amides with different functional groups.
Scientific Research Applications
Potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are often studied through biochemical assays and molecular modeling .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as proline or pyrrolidine-2,5-diones, share some structural similarities.
Oxazole derivatives: Compounds containing an oxazole ring, like oxazolidinones, have comparable chemical properties.
Uniqueness
Potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate is unique due to the combination of its pyrrolidine and oxazole rings, along with the carboxylate group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
Properties
IUPAC Name |
potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4.K/c12-6-1-2-11(3-6)4-8-10-7(5-15-8)9(13)14;/h5-6,12H,1-4H2,(H,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSDZZKXODXMIP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=NC(=CO2)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11KN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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